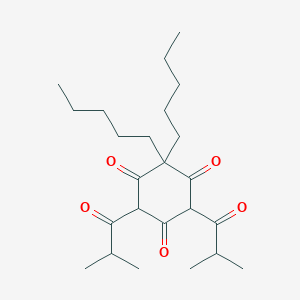
4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione is a complex organic compound characterized by its unique structure and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane ring, followed by the introduction of the 2-methylpropanoyl and dipentyl groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved, but typically involve the use of strong acids or bases as catalysts.
Major Products:
Applications De Recherche Scientifique
4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione has a wide array of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
4,6-Bis(2-hydroxy-2-methylpropanoyl)phenyl: This compound shares structural similarities but differs in its functional groups and reactivity.
2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-methoxyphenyl)1,3,5-triazine: Another structurally related compound with distinct chemical properties and applications.
Uniqueness: 4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione stands out due to its specific combination of functional groups and the resulting chemical behavior. Its unique structure allows for diverse applications and makes it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
143288-04-4 |
|---|---|
Formule moléculaire |
C24H38O5 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
4,6-bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione |
InChI |
InChI=1S/C24H38O5/c1-7-9-11-13-24(14-12-10-8-2)22(28)17(19(25)15(3)4)21(27)18(23(24)29)20(26)16(5)6/h15-18H,7-14H2,1-6H3 |
Clé InChI |
VTKYUTYYNLZLLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(C(=O)C(C(=O)C(C1=O)C(=O)C(C)C)C(=O)C(C)C)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2,4-Bis(pentyloxy)phenyl]phosphoryl}bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12560914.png)
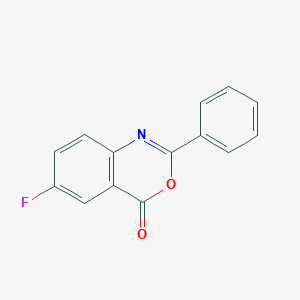
![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
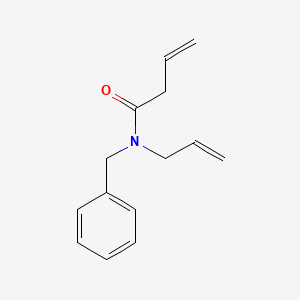
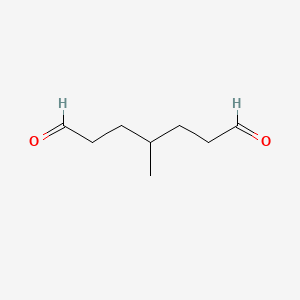

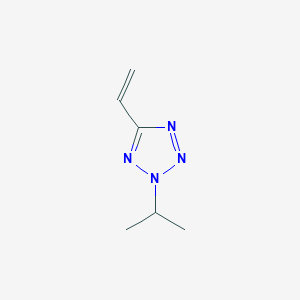
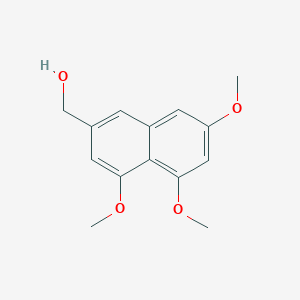
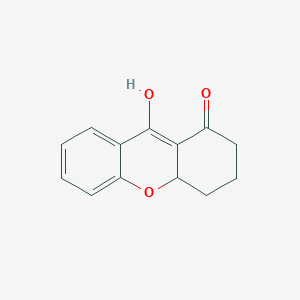
![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)

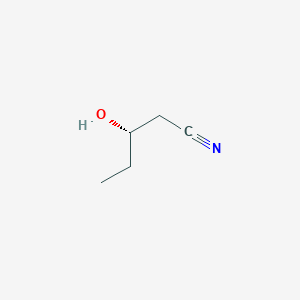
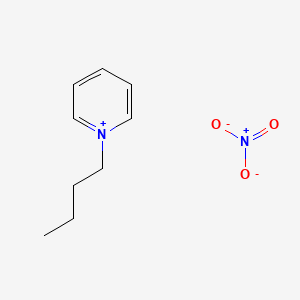
![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)
